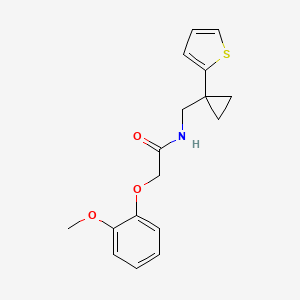
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves the use of specific precursors like dimethylaminotriazine and pyrrolidinyltriazine, coupled with pyridylisoxazole intermediates. Typical synthetic procedures include nucleophilic substitution reactions, often carried out under controlled conditions such as specific temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrially, this compound is synthesized through automated processes in chemical reactors. Key parameters such as pressure, temperature, and reactant concentrations are meticulously monitored to optimize reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are also possible, using agents like lithium aluminum hydride, resulting in the conversion of functional groups within the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common and involve replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Conditions usually involve ambient temperature and the presence of catalysts like manganese dioxide.
Reduction: These reactions are often carried out under inert atmosphere to prevent unwanted side reactions.
Substitution: Such reactions generally require solvents like dimethylformamide and catalysts such as sodium methoxide.
Major Products Formed:
Oxidative processes often yield oxygenated derivatives.
Reduction processes typically produce simpler hydrocarbons or alcohols.
Substitution reactions result in various substituted derivatives, depending on the nature of the nucleophile involved.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits bioactive properties, making it useful in the study of enzyme inhibitors and receptor antagonists. It is often used in biological assays to understand its interaction with cellular proteins.
Medicine: Investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials, including polymer additives and surface coatings. Its unique chemical structure allows for versatile applications in industrial processes.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. It typically binds to active sites, altering the normal function of these proteins, leading to its observed biological effects. Pathways involved often include signal transduction cascades and metabolic pathways.
類似化合物との比較
Compared to other triazine and isoxazole derivatives, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
4,6-Diamino-2-(pyrrolidin-1-yl)-1,3,5-triazine
5-(Dimethylamino)-2-(pyridin-3-yl)isoxazole
N-((4-Morpholinyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl-5-(pyridin-3-yl)isoxazole
These compounds exhibit varying degrees of activity and application, highlighting the uniqueness and versatility of this compound in scientific research and industrial applications.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-26(2)18-22-16(23-19(24-18)27-8-3-4-9-27)12-21-17(28)14-10-15(29-25-14)13-6-5-7-20-11-13/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXUUFPGSPVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2709937.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2709938.png)
![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)
![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)

![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide](/img/structure/B2709946.png)


![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)

